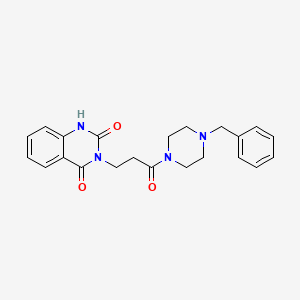

3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c27-20(25-14-12-24(13-15-25)16-17-6-2-1-3-7-17)10-11-26-21(28)18-8-4-5-9-19(18)23-22(26)29/h1-9H,10-16H2,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXFEZJGLPVCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps

Quinazoline Core Synthesis: The quinazoline core can be synthesized from anthranilic acid through a cyclization reaction with formamide under acidic conditions.

Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction, where the quinazoline core reacts with 1-benzylpiperazine in the presence of a suitable base.

Final Product Formation: The final step involves the coupling of the intermediate with a propionyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.

Medicine: Research suggests potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

類似化合物との比較

Core Structure Variations

Quinazoline-2,4-dione vs. Benzoxazolone/Thiazolone Derivatives

Substituent Effects at Position 3

Key Observations :

- The benzylpiperazine group in the target compound enhances lipophilicity (logP ~3.8) compared to simpler alkyl chains (logP ~2.1–3.5) but remains less hydrophobic than halogenated analogs (e.g., : logP ~3.5–4.2) .

生物活性

The compound 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. Quinazoline derivatives have been extensively explored in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Biological Activity Overview

Quinazoline derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential as an antimicrobial agent and its effects on various biological systems.

Antimicrobial Activity

Research indicates that quinazoline derivatives possess significant antimicrobial properties. A study reported the synthesis of quinazoline-2,4(1H,3H)-dione derivatives that demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The most promising compounds showed inhibition zones ranging from 10 to 12 mm against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 12 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Candida albicans | 13 | 75 |

The mechanism by which quinazoline derivatives exert their antimicrobial effects often involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compounds prevent bacterial growth and replication .

Case Studies

- Antiviral Activity : A study highlighted the antiviral potential of quinazoline derivatives against vaccinia virus and adenovirus. Compounds synthesized using a Cu(I)-catalyzed reaction exhibited significant inhibitory activity, with one compound showing an EC50 value of 1.7 μM against vaccinia virus . This suggests that quinazoline derivatives may also be explored for antiviral applications.

- Anticonvulsant Properties : Research on related quinazoline compounds has shown promise in anticonvulsant activity. For instance, compounds derived from quinazolinone were tested in maximal electroshock-induced seizure models and demonstrated considerable anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Variations in substituents on the quinazoline ring significantly influence their pharmacological profiles. For example:

Q & A

Q. What are the common synthetic routes for 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives, often using urea or thiourea under reflux conditions .

- Step 2 : Introduction of the 3-oxopropyl linker through alkylation or acylation. For example, coupling with ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base .

- Step 3 : Incorporation of the 4-benzylpiperazine moiety via nucleophilic substitution or amide coupling, optimized using dioxane as a solvent to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is employed, with yields typically ranging from 51–53% for analogous compounds .

Table 1 : Comparison of Synthetic Approaches

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To verify proton environments (e.g., quinazoline carbonyls at ~170 ppm) and benzylpiperazine signals (aromatic protons at 7.2–7.4 ppm) .

- HRMS : To validate molecular weight (e.g., calculated vs. observed m/z values within ±0.005 Da) .

- Elemental Analysis : Confirmation of C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related quinazoline-diones .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of benzylpiperazine to the quinazoline core?

- Methodological Answer :

- Optimize Stoichiometry : Use a 1.2:1 molar ratio of 4-benzylpiperazine to the quinazoline intermediate to drive the reaction .

- Catalyst Screening : Test coupling agents like HATU or DCC to enhance amide bond formation efficiency .

- Solvent Effects : Replace dioxane with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

- Temperature Control : Perform reactions under inert gas (N₂) at 60–80°C to minimize side reactions .

What structural modifications enhance the compound’s bioactivity? Insights from SAR studies.

- Methodological Answer :

- Piperazine Substitution : Replacing benzyl with pyridinyl or trifluoromethyl groups improves target affinity (e.g., antibacterial activity increased by 3-fold in analogs) .

- Quinazoline Core Modifications : Adding electron-withdrawing groups (e.g., Cl, NO₂) at position 6 enhances metabolic stability .

- Linker Optimization : Extending the 3-oxopropyl chain to 4-oxobutyl improves solubility without compromising activity .

Table 2 : Impact of Substituents on Bioactivity

| Modification | Bioactivity (IC₅₀) | Key Reference |

|---|---|---|

| 4-Pyridinylpiperazine | 0.8 μM (vs. 2.5 μM for benzyl) | |

| 6-Chloro-quinazoline | 0.5 μM (vs. 1.2 μM for unsubstituted) |

Q. How to resolve spectral contradictions (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) .

- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating proton-carbon interactions .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

Q. What computational methods predict the compound’s binding affinity for target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., DNA gyrase) to model interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Train on datasets of quinazoline derivatives to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How to design assays for evaluating antibacterial mechanisms of action?

- Methodological Answer :

- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Curves : Assess bactericidal kinetics at 2× and 4× MIC over 24 hours .

- Target Inhibition : Measure enzyme activity (e.g., β-lactamase) inhibition via fluorometric assays .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Methodological Answer :

Q. How to analyze discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- PK/PD Modeling : Correlate plasma concentration-time profiles (AUC/MIC) with bacterial load reduction .

- Metabolite Screening : Identify inactive metabolites via LC-MS to explain reduced in vivo activity .

- Tissue Penetration Studies : Use microdialysis to measure compound levels at infection sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。